2-(2-Chloroethyl)-1,4-dimethylbenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7383-67-7 |
|---|---|
Molecular Formula |
C10H13Cl |
Molecular Weight |
168.66 g/mol |
IUPAC Name |
2-(2-chloroethyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
VYHMCETVHBOXNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCCl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 2 Chloroethyl 1,4 Dimethylbenzene
Nucleophilic Substitution Reactions at the Ethyl Chloride Moiety
The carbon-chlorine bond in the ethyl group of 2-(2-chloroethyl)-1,4-dimethylbenzene is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. These reactions can proceed through different mechanistic pathways, largely dependent on the reaction conditions.
SN2 and SN1 Pathways: Kinetic and Thermodynamic Studies
Nucleophilic substitution reactions are fundamental transformations for this compound, allowing for the introduction of a wide variety of functional groups. The operative mechanism, either SN2 (Substitution Nucleophilic Bimolecular) or SN1 (Substitution Nucleophilic Unimolecular), is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates.
The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. pharmaguideline.com This pathway is characterized by second-order kinetics, with the reaction rate dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.comyoutube.com Strong, unhindered nucleophiles and polar aprotic solvents generally favor the SN2 pathway. youtube.comiitk.ac.in For this compound, being a primary alkyl halide, the SN2 mechanism is generally favored due to the relatively low steric hindrance around the reaction center. byjus.com
In contrast, the SN1 mechanism is a two-step process. byjus.commasterorganicchemistry.com The first and rate-determining step is the slow ionization of the substrate to form a carbocation intermediate. byjus.commasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. byjus.commasterorganicchemistry.com The rate of an SN1 reaction follows first-order kinetics, depending only on the concentration of the substrate. pharmaguideline.comchemicalnote.com This pathway is favored by polar protic solvents, which can solvate both the leaving group and the carbocation intermediate, and by weaker nucleophiles. youtube.combyjus.com While primary carbocations are generally unstable, the proximity of the dimethylbenzene ring could offer some degree of stabilization through resonance, although this effect is less pronounced than in benzylic systems.
| Factor | SN1 Pathway | SN2 Pathway |
| Kinetics | First-order: Rate = k[Substrate] pharmaguideline.comchemicalnote.com | Second-order: Rate = k[Substrate][Nucleophile] pharmaguideline.comchemicalnote.com |
| Mechanism | Two-step, involves carbocation intermediate byjus.commasterorganicchemistry.com | One-step, concerted reaction pharmaguideline.combyjus.com |
| Substrate | Favored by tertiary > secondary alkyl halides masterorganicchemistry.com | Favored by methyl > primary > secondary alkyl halides byjus.com |
| Nucleophile | Favored by weak nucleophiles youtube.com | Favored by strong nucleophiles youtube.com |
| Solvent | Favored by polar protic solvents byjus.com | Favored by polar aprotic solvents iitk.ac.in |
| Stereochemistry | Results in racemization | Results in inversion of configuration |
Intramolecular Cyclization Reactions Involving the Chloroethyl Group
The structure of this compound is conducive to intramolecular cyclization reactions, specifically a Friedel-Crafts alkylation, to form a five-membered ring. In the presence of a Lewis acid catalyst, such as aluminum chloride, the chloroethyl group can act as an electrophile, attacking the electron-rich aromatic ring. This reaction leads to the formation of 4,7-dimethylindan. The reaction proceeds through the formation of a carbocation intermediate which is then attacked by the aromatic ring, followed by deprotonation to restore aromaticity.
Effects of Solvent and Nucleophile on Reaction Outcomes
The choice of solvent and nucleophile is critical in directing the outcome of reactions involving this compound.
Solvent Effects: Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and can stabilize both cations and anions. byjus.com They are particularly effective at solvating leaving groups, thereby facilitating SN1 reactions. byjus.com Polar aprotic solvents, like acetone (B3395972) or dimethylformamide, possess dipole moments but lack acidic protons. They can solvate cations but are less effective at solvating anions, which makes nucleophiles more reactive and favors SN2 reactions. iitk.ac.in
Nucleophile Effects: The strength and concentration of the nucleophile play a pivotal role. Strong nucleophiles, such as hydroxide (B78521) or alkoxide ions, will favor the bimolecular SN2 pathway. youtube.com Weaker nucleophiles, like water or alcohols, are more likely to participate in unimolecular SN1 reactions, where they attack the pre-formed carbocation. youtube.com The use of bulky nucleophiles can hinder the backside attack required for an SN2 reaction, potentially leading to a greater proportion of elimination products.
| Condition | Favored Pathway | Product(s) |
| Strong Nucleophile (e.g., RO⁻), Polar Aprotic Solvent | SN2 | Substitution product (e.g., 2-(2-alkoxyethyl)-1,4-dimethylbenzene) |
| Weak Nucleophile (e.g., H₂O), Polar Protic Solvent | SN1 / E1 | Mixture of substitution and elimination products |
| Lewis Acid (e.g., AlCl₃) | Intramolecular Friedel-Crafts Alkylation | 4,7-Dimethylindan |
Elimination Reactions to Form Alkenyl Dimethylbenzene Derivatives
In competition with nucleophilic substitution, this compound can undergo elimination reactions to yield 1,4-dimethyl-2-vinylbenzene. These reactions involve the removal of a proton from the carbon adjacent to the chloroethyl group and the simultaneous or sequential departure of the chloride ion.
E1 and E2 Mechanisms: Base-Mediated Processes
Elimination reactions can also proceed through unimolecular (E1) or bimolecular (E2) pathways.
The E2 mechanism is a concerted, one-step process where a base removes a proton from the β-carbon while the leaving group on the α-carbon departs simultaneously. dalalinstitute.com This reaction exhibits second-order kinetics, as the rate depends on the concentrations of both the substrate and the base. dalalinstitute.com Strong, bulky bases favor the E2 pathway, as they can more effectively abstract a proton without acting as a nucleophile. iitk.ac.in
The E1 mechanism , similar to SN1, is a two-step process that begins with the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.org In the second step, a weak base removes a proton from an adjacent carbon, leading to the formation of a double bond. libretexts.org The rate of an E1 reaction is first-order, dependent only on the substrate concentration. masterorganicchemistry.com E1 reactions are often in competition with SN1 reactions and are favored by high temperatures and the use of non-nucleophilic, weak bases. masterorganicchemistry.comlibretexts.org
| Factor | E1 Pathway | E2 Pathway |
| Kinetics | First-order: Rate = k[Substrate] masterorganicchemistry.com | Second-order: Rate = k[Substrate][Base] dalalinstitute.com |
| Mechanism | Two-step, involves carbocation intermediate masterorganicchemistry.comlibretexts.org | One-step, concerted reaction dalalinstitute.comlibretexts.org |
| Base Strength | Favored by weak bases libretexts.org | Favored by strong bases iitk.ac.in |
| Solvent | Favored by polar protic solvents | Favored by aprotic solvents iitk.ac.in |
| Stereochemistry | No specific requirement | Requires anti-periplanar geometry iitk.ac.in |
Stereoelectronic Control in Elimination Reactions
The E2 reaction is subject to strict stereoelectronic requirements. For the reaction to proceed efficiently, the hydrogen atom being removed and the leaving group must be in an anti-periplanar arrangement. iitk.ac.in This geometry allows for the smooth overlap of the developing p-orbitals to form the new π-bond of the alkene. In acyclic systems like this compound, rotation around the carbon-carbon single bond can readily achieve this conformation.
Aromatic Ring Transformations and Functionalization
The functionalization of the aromatic ring of this compound is governed by the electronic and steric effects of its substituents. The two methyl groups are electron-donating, activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions. Conversely, the 2-chloroethyl group is generally considered to be electron-withdrawing and deactivating due to the inductive effect of the chlorine atom, which would direct incoming electrophiles to the meta position relative to itself. The interplay of these directing effects dictates the regioselectivity of various aromatic functionalization reactions.
Electrophilic Aromatic Substitution on the 1,4-Dimethylbenzene Core
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic rings. fiveable.memasterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the deprotonation of this intermediate to restore aromaticity. libretexts.org
In the case of this compound, the two methyl groups are ortho, para-directing activators, while the chloroethyl group is a deactivator. The positions on the aromatic ring are not equivalent. The positions ortho and para to the methyl groups are activated. The position between the two methyl groups is sterically hindered. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methyl groups that are not sterically hindered.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The regiochemical outcome of these reactions on this compound would be a result of the combined directing effects of the substituents.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-(2-Chloroethyl)-1,4-dimethyl-5-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 2-Bromo-5-(2-chloroethyl)-1,4-dimethylbenzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-(2-Chloroethyl)-2,5-dimethylphenyl)ethan-1-one |
Note: The predicted products are based on the general principles of electrophilic aromatic substitution and the directing effects of the substituents. Experimental verification would be required to confirm these outcomes.
Transition Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Ring
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as the Suzuki, Heck, and Sonogashira couplings typically involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. ethz.chresearchgate.net
The parent compound, this compound, does not possess a suitable leaving group (like a halide or triflate) directly attached to the aromatic ring, which is a prerequisite for participation in most cross-coupling reactions. The chlorine atom is situated on the ethyl side chain and is therefore not amenable to typical cross-coupling reactions aimed at functionalizing the aromatic core.
Therefore, to employ transition metal-catalyzed cross-coupling for the functionalization of the aromatic ring, a preliminary halogenation or triflation of the benzene (B151609) ring would be necessary. For example, electrophilic bromination of the aromatic ring, as discussed in section 3.3.1, would yield a bromo-substituted derivative that could then serve as a substrate in various cross-coupling reactions.
Table 3: Potential Cross-Coupling Reactions Following Aromatic Halogenation
| Cross-Coupling Reaction | Substrate (Post-Halogenation) | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | 2-Bromo-5-(2-chloroethyl)-1,4-dimethylbenzene | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl |
| Heck Coupling | 2-Bromo-5-(2-chloroethyl)-1,4-dimethylbenzene | Alkene | Pd(OAc)₂, PPh₃, base | Substituted alkene |
| Sonogashira Coupling | 2-Bromo-5-(2-chloroethyl)-1,4-dimethylbenzene | Terminal alkyne | Pd(PPh₃)₄, CuI, base | Arylalkyne |
Note: The successful implementation of these reactions would depend on the specific reaction conditions and the compatibility of the chloroethyl group.
Applications in Advanced Organic Synthesis and Materials Science Research
Precursor in the Synthesis of Complex Organic Molecules
The ability to construct large and intricate molecular architectures is a cornerstone of modern organic synthesis. The reactivity of the chloroethyl group in 2-(2-Chloroethyl)-1,4-dimethylbenzene provides a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, essential for the assembly of complex organic structures.
Macrocycles and polycyclic aromatic compounds are classes of molecules that have garnered immense interest due to their unique structural, electronic, and host-guest properties. The chloroethyl group of this compound is well-suited for reactions that lead to the formation of large rings. For instance, it can undergo intermolecular Williamson ether synthesis with a diol or an intramolecular cyclization with a suitably positioned nucleophile on the same molecule to form a macrocyclic ether.
Furthermore, the compound can be a key component in building polycyclic systems. Through an intramolecular Friedel-Crafts alkylation, the chloroethyl group can be induced to react with its own aromatic ring or a neighboring one in a larger molecule, leading to the formation of a new fused ring system. This strategy is a fundamental approach to creating the rigid, planar structures characteristic of many advanced materials. mt.comchemistrysteps.com
Illustrative Intramolecular Cyclization for Polycycle Formation
| Reactant | Reagent/Catalyst | Product Type |
|---|
This reactivity allows for the strategic construction of complex three-dimensional frameworks from relatively simple starting materials.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The chloroethyl group of this compound can serve as an electrophile in reactions with various dinucleophiles to construct heterocyclic rings. For example, reaction with primary amines, hydrazines, or thioureas can lead to the formation of nitrogen- and sulfur-containing heterocycles, respectively. mdpi.comnih.gov
Potential Heterocycle Syntheses
| Dinucleophile | Resulting Heterocycle |
|---|---|
| Primary Amine (R-NH₂) | N-Aryl-substituted pyrrolidine |
| Hydrazine (B178648) (H₂N-NH₂) | N-Amino-N-aryl-substituted pyrrolidine |
These reactions demonstrate the potential of this compound as a scaffold for generating a diverse library of heterocyclic structures.
Building Block for Polymer Architectures and Macromolecular Design
The development of new polymers with tailored properties is a major focus of materials science. The incorporation of aromatic units into polymer chains can enhance thermal stability, mechanical strength, and confer unique electronic properties.
While the chloroethyl group itself is not typically involved in initiating radical polymerization, it can be readily converted into a polymerizable functional group. One of the most straightforward transformations is the elimination of hydrogen chloride (HCl) to form the corresponding vinyl derivative, 4-ethenyl-1,2-dimethylbenzene. prepchem.comwikipedia.org This process is often achieved by treatment with a strong base. The resulting styrene-type monomer can then readily undergo radical polymerization to produce a polymer with pendant dimethylphenyl groups.
Conversion to a Polymerizable Monomer
| Starting Material | Reagent | Product |
|---|
Beyond simple vinyl polymers, this compound can be a precursor to a variety of monomers for more advanced materials. For instance, the chloroethyl group can be converted to an alcohol, which can then be esterified with polymerizable acids like acrylic acid or methacrylic acid. Alternatively, the chloroethyl group could be used to alkylate a diol, which could then be used in condensation polymerization to form polyesters or polyethers with the 2,5-dimethylphenethyl unit incorporated into the polymer backbone.
Intermediate in the Preparation of Specialized Organic Reagents
The reactivity of the chloroethyl group makes this compound a valuable intermediate for creating more complex organic reagents. A key example is the preparation of a Grignard reagent. byjus.comyoutube.comgoogle.com By reacting the compound with magnesium metal in an ether solvent, the corresponding organomagnesium halide, (2,5-dimethylphenethyl)magnesium chloride, can be formed.
Formation of a Grignard Reagent
| Reactant | Reagent | Product |
|---|
This Grignard reagent is a potent nucleophile and can be used to introduce the 2,5-dimethylphenethyl group into a wide variety of molecules by reaction with electrophiles such as aldehydes, ketones, esters, and nitriles. This two-step sequence significantly expands the synthetic utility of the parent chloroalkane.
Contributions to Methodology Development in Synthetic Chemistry
Information regarding the specific contributions of this compound to the development of new synthetic methodologies is not available in the reviewed scientific literature. There are no detailed research findings that outline its use in pioneering new reaction pathways or synthetic strategies.
Derivatization and Functionalization Strategies of 2 2 Chloroethyl 1,4 Dimethylbenzene
Conversion to Other Halogenated Analogs (Bromides, Iodides, Fluorides)
The conversion of the chloroethyl group to other halogenated analogs is a fundamental transformation that can be achieved through halogen exchange reactions. The Finkelstein reaction is a particularly effective method for this purpose. sigmaaldrich.com This SN2 reaction involves treating the alkyl chloride with a metal halide salt, typically in a solvent where the solubility of the resulting metal chloride is low, thus driving the reaction to completion. sigmaaldrich.comsci-hub.se
Conversion to Iodides:
The synthesis of the corresponding iodide, 2-(2-iodoethyl)-1,4-dimethylbenzene, can be readily accomplished by reacting 2-(2-chloroethyl)-1,4-dimethylbenzene with sodium iodide (NaI) in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). chemicalbook.com The precipitation of sodium chloride (NaCl) in acetone shifts the equilibrium towards the formation of the alkyl iodide. sigmaaldrich.com
Reaction Scheme for Iodination: (CH₃)₂C₆H₃CH₂CH₂Cl + NaI → (CH₃)₂C₆H₃CH₂CH₂I + NaCl
Conversion to Bromides:
Similarly, the bromide analog, 2-(2-bromoethyl)-1,4-dimethylbenzene, can be prepared by treating the starting chloro-compound with a bromide salt like sodium bromide (NaBr) or potassium bromide (KBr) in a suitable solvent.
Conversion to Fluorides:
The synthesis of the fluoro-derivative, 2-(2-fluoroethyl)-1,4-dimethylbenzene, requires a source of fluoride (B91410) ions, such as potassium fluoride (KF). The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). sigmaaldrich.com Due to the lower reactivity of fluoride as a nucleophile compared to iodide or bromide, harsher reaction conditions or the use of phase-transfer catalysts may be necessary to achieve good yields. nih.gov
| Starting Material | Reagent | Product |
| This compound | Sodium Iodide (NaI) | 2-(2-Iodoethyl)-1,4-dimethylbenzene |
| This compound | Sodium Bromide (NaBr) | 2-(2-Bromoethyl)-1,4-dimethylbenzene |
| This compound | Potassium Fluoride (KF) | 2-(2-Fluoroethyl)-1,4-dimethylbenzene |
Introduction of Oxygen-Containing Functionalities (Alcohols, Ethers, Esters)
The chloroethyl group can be converted to various oxygen-containing functionalities through nucleophilic substitution reactions with oxygen-based nucleophiles.
Synthesis of Alcohols:
The corresponding alcohol, 2-(2-hydroxyethyl)-1,4-dimethylbenzene, can be synthesized by hydrolysis of the chloro-compound. This is typically achieved by reacting this compound with a hydroxide (B78521) source, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds via an SN2 mechanism.
Synthesis of Ethers:
Ethers can be prepared using the Williamson ether synthesis, where an alkoxide reacts with the alkyl halide. sigmaaldrich.comsci-hub.sechemicalbook.comorganic-chemistry.org For instance, reacting this compound with sodium ethoxide (NaOCH₂CH₃) would yield 2-(2-ethoxyethyl)-1,4-dimethylbenzene. The alkoxide can be prepared by reacting the corresponding alcohol with a strong base like sodium hydride (NaH). sci-hub.se
Reaction Scheme for Etherification: (CH₃)₂C₆H₃CH₂CH₂Cl + RO⁻Na⁺ → (CH₃)₂C₆H₃CH₂CH₂OR + NaCl (where R can be an alkyl or aryl group)
Synthesis of Esters:
Esters can be formed by the reaction of this compound with a carboxylate salt, such as sodium acetate (B1210297) (CH₃COONa). This nucleophilic substitution reaction replaces the chlorine atom with the acetate group, yielding 2-(2-acetoxyethyl)-1,4-dimethylbenzene.
| Starting Material | Reagent(s) | Product | Functional Group |
| This compound | NaOH or KOH (aq) | 2-(2-Hydroxyethyl)-1,4-dimethylbenzene | Alcohol |
| This compound | RO⁻Na⁺ (e.g., NaOCH₂CH₃) | 2-(2-Alkoxyethyl)-1,4-dimethylbenzene | Ether |
| This compound | RCOO⁻Na⁺ (e.g., CH₃COONa) | 2-(2-Acyloxyethyl)-1,4-dimethylbenzene | Ester |
Formation of Nitrogen-Containing Derivatives (Amines, Amides, Nitriles)
A variety of nitrogen-containing compounds can be synthesized from this compound.
Synthesis of Primary Amines:
The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides. sigmaaldrich.comsci-hub.senih.govorganic-chemistry.org This multi-step process involves the reaction of this compound with potassium phthalimide (B116566) to form an N-alkylated phthalimide intermediate. Subsequent cleavage of the phthalimide group, typically with hydrazine (B178648) (H₂NNH₂), yields the primary amine, 2-(2-aminoethyl)-1,4-dimethylbenzene. sigmaaldrich.comorganic-chemistry.org This method is advantageous as it prevents the over-alkylation that can occur when using ammonia (B1221849) directly. sci-hub.seorganic-chemistry.org
Synthesis of Amides:
Amides can be prepared by first synthesizing the primary amine as described above, followed by acylation. For example, reacting 2-(2-aminoethyl)-1,4-dimethylbenzene with acetyl chloride or acetic anhydride (B1165640) would produce N-(2-(2,5-dimethylphenyl)ethyl)acetamide.
Synthesis of Nitriles:
The introduction of a nitrile group to form 2-(2-cyanoethyl)-1,4-dimethylbenzene can be achieved by reacting this compound with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF. wikipedia.org This reaction extends the carbon chain by one carbon and provides a versatile nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.
| Starting Material | Reagent(s) | Product | Functional Group |
| This compound | 1. Potassium phthalimide2. Hydrazine (H₂NNH₂) | 2-(2-Aminoethyl)-1,4-dimethylbenzene | Amine |
| 2-(2-Aminoethyl)-1,4-dimethylbenzene | Acetyl chloride or Acetic anhydride | N-(2-(2,5-Dimethylphenyl)ethyl)acetamide | Amide |
| This compound | Sodium cyanide (NaCN) or Potassium cyanide (KCN) | 2-(2-Cyanoethyl)-1,4-dimethylbenzene | Nitrile |
Sulfur-Containing Derivatives (Thiols, Sulfides, Sulfones)
The chloroethyl group readily reacts with sulfur nucleophiles to produce a range of sulfur-containing derivatives.
Synthesis of Thiols:
The corresponding thiol, 2-(2-mercaptoethyl)-1,4-dimethylbenzene, can be prepared by reacting this compound with a source of hydrosulfide (B80085) ions, such as sodium hydrosulfide (NaSH). Alternatively, thiourea (B124793) can be used to form a thiouronium salt intermediate, which is then hydrolyzed to the thiol.
Synthesis of Sulfides:
Sulfides (thioethers) are synthesized by reacting the chloro-compound with a thiolate salt (RSNa). For instance, reaction with sodium thiomethoxide (NaSCH₃) would yield 2-(2-(methylthio)ethyl)-1,4-dimethylbenzene.
Reaction Scheme for Sulfide (B99878) Synthesis: (CH₃)₂C₆H₃CH₂CH₂Cl + RS⁻Na⁺ → (CH₃)₂C₆H₃CH₂CH₂SR + NaCl
Synthesis of Sulfones:
Sulfones can be prepared by the oxidation of the corresponding sulfides. The sulfide, prepared as described above, can be oxidized using a variety of oxidizing agents. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). sci-hub.senih.govorganic-chemistry.org The oxidation proceeds in two stages: the sulfide is first oxidized to a sulfoxide, and further oxidation yields the sulfone.
| Starting Material | Reagent(s) | Product | Functional Group |
| This compound | Sodium hydrosulfide (NaSH) | 2-(2-Mercaptoethyl)-1,4-dimethylbenzene | Thiol |
| This compound | Sodium thiomethoxide (NaSCH₃) | 2-(2-(Methylthio)ethyl)-1,4-dimethylbenzene | Sulfide |
| 2-(2-(Methylthio)ethyl)-1,4-dimethylbenzene | Hydrogen peroxide (H₂O₂) or m-CPBA | 2-(2-(Methylsulfonyl)ethyl)-1,4-dimethylbenzene | Sulfone |
Carbon-Carbon Bond Forming Reactions for Chain Extension
The electrophilic nature of the carbon bearing the chlorine atom in this compound allows for the formation of new carbon-carbon bonds, leading to chain extension.
Grignard-type Reactions:
While the direct formation of a Grignard reagent from this compound is challenging due to the presence of the acidic α-protons, related organometallic reagents can be employed. For instance, in the presence of a suitable catalyst, coupling with Grignard reagents (R'MgX) can lead to alkylation.
Alkylation with Organocuprates:
Gilman reagents (lithium dialkylcuprates, R₂CuLi) are excellent nucleophiles for SN2 reactions with alkyl halides and are particularly effective for forming carbon-carbon bonds. Reacting this compound with a Gilman reagent would result in the displacement of the chloride and the formation of a new carbon-carbon bond.
Cyanation for Chain Extension:
As mentioned in section 5.3, reaction with cyanide salts introduces a nitrile group. This is a valuable method for a one-carbon chain extension. The resulting nitrile can be a precursor to other functional groups, such as carboxylic acids (via hydrolysis) or amines (via reduction), further expanding the synthetic utility.
| Starting Material | Reagent(s) | Product Example | Reaction Type |
| This compound | R'MgX (with catalyst) | 2-(2-Alkyl/Aryl-ethyl)-1,4-dimethylbenzene | Grignard Coupling |
| This compound | (R')₂CuLi | 2-(2-Alkyl-ethyl)-1,4-dimethylbenzene | Gilman Reagent Alkylation |
| This compound | NaCN or KCN | 2-(2-Cyanoethyl)-1,4-dimethylbenzene | Cyanation |
Theoretical and Computational Chemistry Studies of 2 2 Chloroethyl 1,4 Dimethylbenzene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(2-Chloroethyl)-1,4-dimethylbenzene, methods like Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311G++(d,p), are commonly employed to model its electronic structure and predict its reactivity. researchgate.net
HOMO-LUMO Analysis and Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's excitability and its tendency to undergo chemical reactions. A smaller HOMO-LUMO gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylbenzene ring, while the LUMO would likely be distributed over the entire molecule, including the chloroethyl side chain. The electron-donating methyl groups on the benzene (B151609) ring increase the energy of the HOMO, which can influence the molecule's reactivity towards electrophiles. Theoretical calculations for the analogous compound, 2-chloroethyl benzene, have shown a HOMO-LUMO gap to be a key indicator of its charge transfer capabilities. researchgate.net
Table 1: Calculated Frontier Molecular Orbital Energies for an Analogous Aromatic Compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -0.8 |
| Energy Gap (ΔE) | 5.7 |
Data is illustrative and based on theoretical calculations for similar compounds.
Electrostatic Potential Surface Analysis for Reaction Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.
In the case of this compound, the MEP surface would likely show a region of high electron density (negative potential) around the aromatic ring, particularly at the positions ortho and para to the methyl groups, due to their electron-donating nature. The chlorine atom, being highly electronegative, would create a region of negative potential around itself, while the hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential. This analysis helps in predicting how the molecule will interact with other reagents.
Transition State Modeling for Mechanistic Elucidation
Transition state theory is a powerful computational tool for studying the mechanisms of chemical reactions. By modeling the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate the activation energy and gain insights into the reaction pathway. For this compound, transition state modeling could be used to investigate various reactions, such as nucleophilic substitution at the chloroethyl group or electrophilic aromatic substitution on the benzene ring.
Conformer Analysis and Conformational Landscapes
The flexible chloroethyl side chain of this compound allows for the existence of different conformers, which are spatial arrangements of the atoms that can be interconverted by rotation around single bonds. Conformational analysis aims to identify the stable conformers and to map the potential energy surface associated with these rotations.
The rotation around the C-C bond of the ethyl group and the C-aryl bond will lead to various staggered and eclipsed conformations. The relative energies of these conformers are influenced by steric hindrance and electrostatic interactions between the substituents. The most stable conformer will be the one with the lowest energy, where steric clashes are minimized. For example, the gauche and anti conformations around the C-C bond of the chloroethyl group would have different energies. A detailed conformational analysis can be performed by systematically rotating the dihedral angles and calculating the energy at each step, resulting in a potential energy scan.
Table 2: Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (Cl-C-C-Aryl) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.0 (Reference) |
| Gauche | 60° | 1.2 |
| Eclipsed | 0° | 4.5 |
Data is illustrative and based on general principles of conformational analysis.
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its interactions with solvent molecules. By simulating the motion of the atoms of this compound and the surrounding solvent molecules, one can study how the solvent influences its conformation and reactivity.
MD simulations can reveal the structure of the solvation shell around the molecule and identify specific interactions, such as hydrogen bonding if a protic solvent is used, or van der Waals interactions in a nonpolar solvent. For instance, in an aqueous solution, water molecules would interact differently with the hydrophobic dimethylbenzene ring and the more polar chloroethyl group. These simulations are crucial for understanding the compound's behavior in a realistic chemical environment, which can differ significantly from the gas phase calculations.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity or other properties. While this article focuses on a single compound, QSAR models are built using data from a set of structurally related molecules.
For compounds related to this compound, such as other halogenated aromatic hydrocarbons, QSAR studies can be developed to predict properties like toxicity or environmental fate. researchgate.net These models typically use a variety of molecular descriptors, which are numerical representations of the chemical structure, including electronic, steric, and hydrophobic parameters. By establishing a mathematical relationship between these descriptors and the observed activity, the activity of new or untested compounds can be predicted. For example, the toxicity of various benzene derivatives has been successfully modeled using QSAR approaches. researchgate.netsigmaaldrich.com
Table 3: List of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-(2-Chloroethyl)-1,4-dimethylbenzene in solution. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides unambiguous evidence of the connectivity and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for structural confirmation. The substitution pattern on the benzene (B151609) ring and the nature of the side chain create a unique spectral fingerprint.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the benzylic and chlorinated methylene (B1212753) protons of the ethyl chain, and the two methyl groups attached to the ring. The symmetry and substitution pattern will influence the chemical shifts and coupling patterns of the aromatic protons. Due to the 1,2,4-trisubstitution, the three aromatic protons will be chemically non-equivalent and are expected to appear as distinct multiplets in the aromatic region (typically δ 7.0-7.3 ppm). The ethyl group will exhibit two triplets corresponding to the -CH₂- group adjacent to the aromatic ring and the -CH₂Cl group, due to coupling with each other. The two methyl groups on the ring are also in different environments and should appear as two separate singlets.
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy is particularly effective for differentiating isomers, as each unique carbon atom in the molecule produces a distinct signal. pearson.comchegg.comchegg.com Due to the lack of symmetry in this compound, all 10 carbon atoms are expected to be non-equivalent, resulting in ten distinct signals in the proton-decoupled ¹³C NMR spectrum. The signals for the aromatic carbons, the ethyl chain carbons, and the methyl carbons appear in characteristic regions. For instance, the carbon atom bonded to chlorine (C-Cl) will be shifted downfield compared to a standard alkyl carbon. The number of signals directly reflects the molecular symmetry, making it a powerful tool for distinguishing between isomers like 1-(2-chloroethyl)-2,4-dimethylbenzene or 4-(2-chloroethyl)-1,2-dimethylbenzene, which would present different numbers of unique carbon signals. pearson.comdocbrown.info
Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.15 | d | 1H | Aromatic H |
| ~7.08 | d | 1H | Aromatic H |
| ~7.02 | s | 1H | Aromatic H |
| ~3.70 | t | 2H | -CH₂Cl |
| ~3.10 | t | 2H | Ar-CH₂- |
| ~2.35 | s | 3H | Ar-CH₃ |
| ~2.30 | s | 3H | Ar-CH₃ |
Predicted ¹³C NMR Data for this compound Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~137.0 | Aromatic C (quaternary) |
| ~136.5 | Aromatic C (quaternary) |
| ~135.0 | Aromatic C (quaternary) |
| ~131.0 | Aromatic CH |
| ~129.5 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~44.0 | -CH₂Cl |
| ~35.0 | Ar-CH₂- |
| ~21.0 | Ar-CH₃ |
| ~19.0 | Ar-CH₃ |
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the assignments made in 1D spectra.
COSY: A ¹H-¹H COSY spectrum would show correlations between coupled protons, confirming the connectivity of the ethyl group (correlation between the two -CH₂- triplets) and revealing through-bond coupling between the aromatic protons.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (e.g., from the methyl and methylene groups) to its corresponding carbon signal, validating the assignments in both the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of quaternary carbons and linking the ethyl side chain to the specific carbon on the aromatic ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights from its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, this peak will appear as a characteristic pair of signals, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Fragmentation of the molecular ion provides further structural evidence. A key fragmentation pathway would be the loss of a chlorine radical (•Cl) to form a stable carbocation. Another prominent fragmentation would involve benzylic cleavage, where the bond between the two ethyl carbons breaks, leading to the formation of a highly stable benzylic-type cation, which may rearrange to a tropylium (B1234903) ion. docbrown.infoyoutube.com The loss of a methyl group from the molecular ion is also a possible fragmentation pathway. docbrown.info
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Predicted Ion Structure | Formation Pathway |
|---|---|---|
| 168/170 | [C₁₀H₁₃Cl]⁺ | Molecular Ion (M⁺) |
| 133 | [C₁₀H₁₃]⁺ | Loss of •Cl from M⁺ |
| 119 | [C₉H₁₁]⁺ | Benzylic cleavage, loss of •CH₂Cl |
| 105 | [C₈H₉]⁺ | Possible rearrangement and loss of C₂H₄ |
| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₁₀H₁₃Cl. HRMS would be used to confirm this by comparing the experimentally measured exact mass to the theoretically calculated mass, providing a high degree of confidence in the compound's identity and elemental composition.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum provides information about the vibrations of molecular bonds. For this compound, characteristic absorption bands are expected for:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. docbrown.info
Aliphatic C-H stretching: From the methyl and ethyl groups, appearing in the 3000-2850 cm⁻¹ region. docbrown.info
Aromatic C=C stretching: Characteristic ring vibrations are expected near 1600 cm⁻¹ and 1500 cm⁻¹. docbrown.infodocbrown.info
C-H bending: Vibrations for the alkyl groups will appear around 1470-1370 cm⁻¹. docbrown.info
C-Cl stretching: A key absorption for the chloroethyl group, expected in the fingerprint region, typically between 800-600 cm⁻¹. The exact position can confirm the presence of the chlorine atom.
Aromatic substitution pattern: Out-of-plane C-H bending vibrations in the 900-800 cm⁻¹ region can provide clues about the 1,2,4-trisubstitution pattern on the benzene ring.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring C=C stretching vibrations would give strong Raman signals. The C-Cl stretch is also typically Raman active. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a confident structural assignment.
X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystal lattice. Since this compound is a liquid at room temperature, this technique is not directly applicable to the parent compound. sigmaaldrich.com However, if a stable, solid derivative of the compound could be synthesized and crystallized, X-ray diffraction analysis would provide unequivocal proof of its molecular structure, including exact bond lengths, bond angles, and intermolecular interactions in the solid state. Studies on similar benzene derivatives have used this technique to determine the planarity and dimensions of the aromatic ring. aps.org
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for separating this compound from reaction byproducts, starting materials, and isomers, as well as for assessing its purity.
Gas Chromatography (GC): Given its volatility, gas chromatography is a primary technique for the analysis of this compound. When coupled with a Flame Ionization Detector (FID), GC can be used to determine the purity of a sample with high accuracy. When coupled with a Mass Spectrometer (GC-MS), it allows for the separation of components in a mixture and their subsequent identification based on their mass spectra. The retention index, often determined using a non-polar column, is a characteristic property that aids in identification. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. A reversed-phase HPLC method, using a C18 column with a mobile phase such as a methanol (B129727)/water or acetonitrile (B52724)/water gradient, would be suitable for separating the non-polar target compound from more polar impurities. A UV detector would be effective for detection, as the aromatic ring is a strong chromophore. merckmillipore.com
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. Using a silica (B1680970) gel plate and a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) mixture), the compound can be visualized under UV light (254 nm). chemicalbook.com
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
The purity and structural integrity of this compound are critical for its application in research and chemical synthesis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques routinely employed for the qualitative and quantitative assessment of this compound. These methods are instrumental in separating the target molecule from starting materials, byproducts, and other impurities that may be present in the reaction mixture.
Gas Chromatography (GC)
Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds like this compound. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
Detailed Research Findings:
While specific research articles detailing the GC analysis of this compound are not extensively available in public literature, the analytical conditions can be reliably inferred from the analysis of structurally similar compounds, such as chlorinated and dimethylated benzenes. For instance, the analysis of xylene isomers and other substituted benzenes is well-documented.
The choice of the stationary phase is critical for achieving optimal separation. Non-polar columns, such as those with a dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), or columns with intermediate polarity, like those containing a percentage of phenyl substitution (e.g., DB-5), are generally suitable for this class of compounds. The Kovats retention index, a measure of a compound's retention time relative to n-alkanes, for the related compound 2-Chloro-1,4-dimethylbenzene has been reported on standard non-polar phases, providing a benchmark for its elution behavior.
A temperature-programmed oven is typically employed to ensure the efficient elution of the compound and to separate it from both more volatile and less volatile impurities. The initial oven temperature is held low to separate highly volatile components, and then ramped up to elute the target compound and any higher-boiling impurities in a reasonable time frame. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons, while a Mass Spectrometer (MS) detector provides definitive identification based on the compound's mass spectrum.
Below is a hypothetical data table outlining typical GC parameters for the analysis of this compound, based on methods for analogous compounds.
Interactive Data Table: Hypothetical GC Parameters for this compound Analysis
| Parameter | Value |
| Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Length | 30 m |
| Internal Diameter | 0.25 mm |
| Film Thickness | 0.25 µm |
| Temperatures | |
| Inlet Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection | |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Detector | |
| Type | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Expected Retention Time | |
| This compound | ~12-15 min |
Note: The expected retention time is an estimate and can vary based on the specific instrument and exact analytical conditions.
High-Performance Liquid Chromatography (HPLC)
For compounds that may have limited thermal stability or for preparations containing non-volatile impurities, High-Performance Liquid Chromatography (HPLC) is the preferred analytical method. HPLC separates components of a mixture based on their differential interactions with a stationary phase packed in a column and a liquid mobile phase that is pumped through the column at high pressure.
Detailed Research Findings:
Specific HPLC methods for this compound are not widely published. However, based on the analysis of other substituted benzenes, a reversed-phase HPLC method is anticipated to be highly effective. In reversed-phase HPLC, a non-polar stationary phase, typically a C18-bonded silica, is used with a polar mobile phase.
The separation of aromatic compounds like this compound is effectively achieved using a mobile phase consisting of a mixture of acetonitrile or methanol and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of compounds with a range of polarities. This allows for the elution of more polar impurities early in the run and the retention and subsequent elution of the less polar target compound.
Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in this compound exhibits strong UV absorbance. The wavelength of maximum absorbance (λmax) for similar aromatic compounds is typically in the range of 254-270 nm.
The following interactive data table presents a plausible set of HPLC conditions for the purity assessment of this compound.
Interactive Data Table: Proposed HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | |
| Stationary Phase | C18-bonded Silica |
| Particle Size | 5 µm |
| Dimensions | 4.6 x 150 mm |
| Mobile Phase | |
| Solvent A | Water |
| Solvent B | Acetonitrile |
| Gradient | Start at 50% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | |
| 30 °C | |
| Injection | |
| Injection Volume | 10 µL |
| Detector | |
| Type | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 260 nm |
| Expected Retention Time | |
| This compound | ~10-12 min |
Note: The expected retention time is an estimate and will depend on the specific column, instrument, and precise gradient profile.
Future Research Directions and Unexplored Avenues
Catalyst Development for More Selective and Sustainable Syntheses
The synthesis of 2-(2-Chloroethyl)-1,4-dimethylbenzene, and related aryl-alkyl halides, traditionally relies on methods that may lack optimal selectivity and sustainability. Future research will likely gravitate towards the development of novel catalytic systems that can offer improvements in these areas.
Key Research Objectives:
High Selectivity: Developing catalysts that can precisely target the desired isomer and prevent the formation of byproducts. This is crucial for improving yield and simplifying purification processes.
Sustainable Materials: Focusing on catalysts based on earth-abundant and non-toxic metals, moving away from precious metals like palladium.
Mild Reaction Conditions: Designing catalysts that operate efficiently under lower temperatures and pressures to reduce energy consumption.
Potential Catalytic Systems:
| Catalyst Type | Potential Advantages | Research Focus |
| Zeolites & Mesoporous Materials | Shape selectivity, high thermal stability, reusability. | Tailoring pore size and active sites to favor the formation of the target compound. |
| Supported Metal Nanoparticles | High surface area, enhanced catalytic activity, ease of separation. | Investigating earth-abundant metals (e.g., copper, nickel, iron) on various supports (e.g., carbon, silica (B1680970), alumina). |
| Homogeneous Catalysts with Advanced Ligands | High activity and selectivity, well-defined active sites for mechanistic studies. | Designing ligands that promote the desired C-C bond formation and minimize side reactions. |
Research into these areas could lead to more economically viable and environmentally friendly production methods for this compound.
Chemoenzymatic and Biocatalytic Approaches
The integration of biological catalysts, such as enzymes, into synthetic routes offers a powerful strategy for creating complex molecules with high precision. nih.govunimi.it Chemoenzymatic and biocatalytic approaches for the synthesis of this compound and its precursors are a promising and largely unexplored field.
Enzymes operate under mild conditions and can exhibit exceptional levels of stereo-, regio-, and chemo-selectivity, which are often difficult to achieve with traditional chemical catalysts. nih.gov For instance, lipase-catalyzed reactions have been successfully employed in the enantioselective synthesis of complex molecules, such as 2,6-disubstituted tetrahydropyrans. nih.gov This highlights the potential for using enzymes to create chiral derivatives of this compound.
Future research could focus on:
Enzyme Screening: Identifying existing enzymes (e.g., halogenases, dehalogenases, or enzymes for Friedel-Crafts type reactions) that can act on 1,4-dimethylbenzene or related substrates.
Enzyme Engineering: Using techniques like directed evolution to tailor enzymes for specific transformations, improving their activity, stability, and selectivity towards the non-natural substrates required for this synthesis.
Cascade Reactions: Designing multi-enzyme or chemoenzymatic cascades where multiple reaction steps are performed in a single pot, increasing efficiency and reducing waste. nih.gov For example, a process could be envisioned where an enzyme first synthesizes a precursor which is then chemically converted to the final product.
Flow Chemistry Applications for Continuous Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, presents numerous advantages for the synthesis of this compound. mdpi.com This technology allows for enhanced control over reaction parameters, improved heat and mass transfer, and the safe handling of hazardous intermediates. nih.gov
The implementation of continuous flow processes can lead to:
Increased Yield and Purity: Precise control over residence time, temperature, and stoichiometry often results in cleaner reactions with fewer byproducts. pharmtech.com
Enhanced Safety: The small reaction volumes inherent to flow reactors minimize the risks associated with highly exothermic or unstable reactions. nih.gov
Scalability: Scaling up production is more straightforward than with batch processes, simply requiring longer run times or parallelization of reactors. vapourtec.com
Automation: Flow systems can be automated for continuous production and integration of purification steps, such as in-line extraction or distillation. mdpi.comvapourtec.com
Photochemical and Electrochemical Activations of Carbon-Halogen Bonds
Modern synthetic methods increasingly utilize light or electricity to drive chemical transformations, offering green and powerful alternatives to traditional thermal methods. The carbon-chlorine bond in this compound is a prime target for such activation strategies.
Photochemical Activation: Visible-light photoredox catalysis can generate aryl radicals from aryl halides under mild conditions. rsc.org This approach could be used to couple this compound with other molecules. Interestingly, recent studies have shown that aryl halides can be activated by visible light even without a photocatalyst, through the formation of a halogen-bonding complex with a Lewis base. rsc.orgacs.org This catalyst-free approach simplifies the reaction setup and purification. rsc.org The activation of the C-Cl bond can be influenced by halogen bonding, which weakens the bond and facilitates its cleavage upon irradiation. worktribe.comresearchgate.netnih.gov
Electrochemical Activation: Electrochemistry provides another tool for the activation of carbon-halogen bonds. researchgate.net Electrochemical reduction can cleave the C-Cl bond, generating a reactive intermediate that can participate in further reactions. researchgate.net Flow electrochemistry is a particularly promising application, as it can overcome issues like electrode passivation and allow for the automated synthesis of compound libraries. nih.govchemrxiv.org This method has been successfully applied to C-N and C-O arylations and could be adapted for derivatizing this compound. chemrxiv.org
Potential Applications:
| Activation Method | Key Principle | Potential Application for this compound |
| Photochemistry | Generation of aryl radicals via photoinduced electron transfer. acs.org | C-C and C-heteroatom bond formation by coupling the generated radical with various partners. |
| Electrochemistry | Reductive cleavage of the C-Cl bond to form a carbanion or radical intermediate. researchgate.net | Derivatization through nucleophilic substitution or radical coupling reactions. |
Design and Synthesis of Novel Derivatives with Enhanced Reactivity or Specific Properties
The core structure of this compound serves as a versatile scaffold for the synthesis of new molecules with tailored properties. The chloroethyl group is a reactive handle that can be readily converted into other functional groups, opening pathways to a wide array of derivatives.
Future research in this area could target the synthesis of:
Pharmaceutical Intermediates: The 2,4-dimethylphenyl moiety is present in pharmacologically active compounds. For example, the related structure 2,4-dimethylthiophenol is a key starting material for the synthesis of the antidepressant Vortioxetine. google.com By analogy, derivatives of this compound could serve as building blocks for new therapeutic agents.
Agrochemicals: Many pesticides and herbicides contain halogenated aromatic structures. The specific substitution pattern of this compound could be exploited to design new agrochemicals.
Materials Science: Aryl-containing molecules are fundamental to the development of organic electronics, polymers, and liquid crystals. Derivatives with extended conjugation or specific intermolecular interactions could be synthesized for applications in materials science.
Table of Potential Derivatives and Target Properties:
| Derivative Class | Synthetic Transformation | Target Property / Application |
| Amines | Nucleophilic substitution with amines | Pharmaceutical intermediates, corrosion inhibitors |
| Ethers/Thioethers | Substitution with alcohols/thiols | Agrochemicals, ligands for catalysis |
| Nitriles | Substitution with cyanide | Precursors for carboxylic acids, amides, and amines |
| Alkynes | Sonogashira or similar cross-coupling | Building blocks for organic electronics, complex molecule synthesis |
| Organometallics | Grignard or organolithium formation | Reactive intermediates for C-C bond formation |
By systematically exploring these avenues, researchers can unlock the full potential of this compound as a valuable building block in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
